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Cat. No.: B102952

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-furylmethyl)amine, also known as difurfurylamine, is a secondary amine featuring
two furan moieties. This technical guide provides a comprehensive overview of its chemical
and physical properties, detailed experimental protocols for its synthesis and characterization,
and an exploration of its relevance in pharmaceutical development. Spectroscopic data,
including predicted *H NMR, 13C NMR, FT-IR, and Mass Spectrometry, are presented to aid in
its identification and analysis. The document also highlights its role as an impurity in the
synthesis of the diuretic drug Furosemide, providing a critical context for drug development
professionals.

Chemical and Physical Properties

N,N-Bis(2-furylmethyl)amine is a stable compound under standard conditions.[1] Its key
physical and chemical properties are summarized in the table below.
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Property Value Reference
Molecular Formula C10H11NO2 [2]
Molecular Weight 177.20 g/mol [2]

CAS Number 18240-50-1 [3]
Appearance Colorless liquid (predicted)

Density 1.126 g/cm3 [1]

Boiling Point 248.7 °C at 760 mmHg

Flash Point 104.2 °C [1]

LogP (Predicted) 1.74

Topological Polar Surface Area  38.3 A2

[3]

Hydrogen Bond Donor Count 1

[3]

Hydrogen Bond Acceptor
Count

[3]

Synthesis

The primary route for the synthesis of N,N-Bis(2-furylmethyl)amine is the reductive amination

of furfural with furfurylamine. This reaction involves the formation of an imine intermediate,

which is subsequently reduced to the secondary amine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on common reductive amination methods for

furan derivatives.[4][5][6]

Materials:

o Furfural

e Furfurylamine
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Catalyst (e.g., Raney Nickel, Palladium on Carbon)
Hydrogen gas (H2)
Solvent (e.g., Methanol, Ethanol)

Reaction vessel (e.g., Parr hydrogenator or similar high-pressure reactor)

Procedure:

In a high-pressure reaction vessel, dissolve furfural (1.0 equivalent) and furfurylamine (1.0
equivalent) in a suitable solvent (e.g., methanol).

Add the hydrogenation catalyst (e.g., 5 mol% Pd/C or a slurry of Raney Ni).

Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen
gas.

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 MPa).

Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) with vigorous stirring.

[7]

Monitor the reaction progress by techniques such as TLC or GC-MS until the starting
materials are consumed.

After the reaction is complete, cool the vessel to room temperature and carefully vent the
hydrogen gas.

Filter the reaction mixture to remove the catalyst.
Remove the solvent from the filtrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to obtain N,N-
Bis(2-furylmethyl)amine.
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+ Furfurylamine

Furfural -Hz0
I + H2
I : Imine Intermediate M N,N-Bis(2-furylmethyl)amine
Furfurylamine

Click to download full resolution via product page
Caption: Synthesis of N,N-Bis(2-furylmethyl)amine.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for N,N-Bis(2-
furylmethyl)amine based on the analysis of its structural components and data from related
furan derivatives.

'H NMR Spectroscopy

The predicted *H NMR spectrum of N,N-Bis(2-furylmethyl)amine would exhibit characteristic
signals for the furan ring protons and the methylene protons adjacent to the nitrogen atom. The
amine proton signal is expected to be a broad singlet.

Chemical Shift ()

. Multiplicity Number of Protons  Assignment
~7.4 dd 2H H-5 (furan)
~6.3 dd 2H H-4 (furan)
~6.2 d 2H H-3 (furan)
~3.7 S 4H -CH>-
variable brs 1H -NH-

3C NMR Spectroscopy
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The predicted 3C NMR spectrum will show signals for the furan ring carbons and the

methylene carbons. The chemical shifts are influenced by the electronegativity of the oxygen

and nitrogen atoms.

Chemical Shift (8) ppm Assighment
~152 C-2 (furan)
~142 C-5 (furan)
~110 C-4 (furan)
~107 C-3 (furan)
~45 -CHz-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N,N-Bis(2-furylmethyl)amine is expected to show characteristic

absorption bands for the N-H and C-N bonds of the secondary amine, as well as vibrations

associated with the furan ring.

Wavenumber (cm~?) Intensity Assignment
] N-H stretch (secondary amine)

3300 - 3500 Weak-Medium 5]
3100 - 3150 Medium C-H stretch (furan ring)
2850 - 2960 Medium C-H stretch (methylene)

C=C and C-O-C stretches
~1500, ~1400, ~1015 Strong )

(furan ring)
1000 - 1250 Medium C-N stretch (aliphatic amine)[9]
650 - 900 Broad N-H wag (secondary amine)[9]

Mass Spectrometry
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The mass spectrum of N,N-Bis(2-furylmethyl)amine is expected to show a molecular ion peak
at m/z = 177. The fragmentation pattern would likely involve the cleavage of the C-C bond
alpha to the nitrogen atom, leading to the formation of a stable furfuryl cation or related

fragments.
m/z Proposed Fragment
177 [M]* (Molecular lon)
96 [CsHaO-CH2-NH]*
81 [CsHsO]* (Furfuryl cation)

Relevance in Drug Development

While N,N-Bis(2-furylmethyl)amine itself is not marketed as a therapeutic agent, its structural
components, particularly the furfurylamine moiety, are present in several pharmaceutical
compounds. Notably, it is identified as an impurity in the synthesis of Furosemide, a potent loop
diuretic used to treat edema and hypertension.[3][10]

Furosemide Synthesis and the Role of Furfurylamine
Derivatives

The synthesis of Furosemide typically involves the condensation of 2,4-dichloro-5-
sulfamoylbenzoic acid with furfurylamine.[11][12][13] The presence of N,N-Bis(2-
furylmethyl)amine as an impurity suggests a potential side reaction where furfurylamine
reacts with a furfuryl-containing intermediate or that the starting furfurylamine contains this
dimer as an impurity. Understanding the formation and characterization of such impurities is
crucial for ensuring the purity and safety of the final active pharmaceutical ingredient (API).
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Furosemide Synthesis
2,4-Dichloro-5-sulfamoylbenzoic acid Condensation
»| Furosemide
P
Furfurylamine
Side Reaction / Starting Material Impurity v Impurity Formation

N,N-Bis(2-furylmethyl)amine
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Caption: Role of furfurylamine derivatives in Furosemide synthesis.

Conclusion

N,N-Bis(2-furylmethyl)amine is a furan-containing secondary amine with well-defined
chemical and physical properties. Its synthesis is readily achievable through reductive
amination. While not a drug itself, its structural relationship to key pharmaceutical
intermediates, such as those used in the synthesis of Furosemide, makes its characterization
essential for drug development professionals focused on purity and process optimization. The
data and protocols presented in this guide serve as a valuable resource for researchers and
scientists working with this and related furan derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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